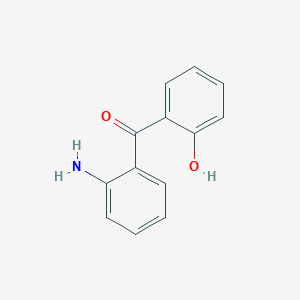

(2-Aminophenyl)(2-hydroxyphenyl)methanone

Descripción general

Descripción

Fenilisociocianato, también conocido como isociocianatobenceno, es un compuesto químico con la fórmula molecular C7H5NS. Es un líquido incoloro con un olor picante y se utiliza principalmente como reactivo en varios análisis químicos. El fenilisociocianato es conocido por su papel en el proceso de degradación de Edman, que se utiliza para secuenciar aminoácidos en péptidos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El fenilisociocianato se puede sintetizar mediante varios métodos:

Reacción de Anilina con Disulfuro de Carbono y Amoniaco: La anilina reacciona con disulfuro de carbono y amoníaco concentrado para formar la sal de dithiocarbamato de amonio de anilina.

Reacción de Sandmeyer: La anilina se hace reaccionar con nitrito de sodio y tiocianato de cobre (I) para producir fenilisociocianato.

Método de Molienda de Bolas: Las anilinas se transforman en isociocianatos utilizando hidróxido de potasio en condiciones de molienda de bolas en presencia de disulfuro de carbono.

Métodos de Producción Industrial: La producción industrial de fenilisociocianato a menudo implica la reacción de anilina con disulfuro de carbono y amoníaco, seguida de oxidación con nitrato de plomo (II). Este método es preferido debido a su eficiencia y escalabilidad .

Análisis De Reacciones Químicas

El fenilisociocianato experimenta varias reacciones químicas, que incluyen:

Reacciones de Sustitución: Reacciona con aminas para formar tioureas.

Reacciones de Ciclización: En presencia de reactivos adecuados, el fenilisociocianato puede sufrir ciclización para formar compuestos heterocíclicos.

Reacciones de Adición: Puede reaccionar con nucleófilos como alcoholes y tioles para formar los aducto correspondientes.

Reactivos y Condiciones Comunes:

Aminas: Se utilizan en reacciones de sustitución para formar tioureas.

Alcoholes y Tioles: Se utilizan en reacciones de adición para formar aducto.

Reactivos de Ciclización: Varios reactivos pueden inducir la ciclización para formar compuestos heterocíclicos.

Principales Productos Formados:

Tioureas: Formadas a partir de la reacción con aminas.

Compuestos Heterocíclicos: Formados mediante reacciones de ciclización.

Aductos: Formados a partir de reacciones de adición con nucleófilos.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds similar to (2-Aminophenyl)(2-hydroxyphenyl)methanone exhibit potential anticancer properties. For instance, studies have shown that phenolic compounds can modify proteins and enzymes, leading to apoptosis in cancer cells. The ability of this compound to inhibit specific enzyme pathways involved in cancer progression is of particular interest .

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin biosynthesis, and its inhibition is a target for developing treatments for hyperpigmentation disorders. This compound derivatives have been evaluated for their inhibitory effects on tyrosinase activity. In vitro studies demonstrated that certain derivatives significantly inhibited tyrosinase, suggesting their potential as anti-melanogenic agents .

Biochemistry

Role in Enzyme Activity

The compound plays a crucial role in biochemical assays aimed at understanding enzyme mechanisms. For example, it has been used as a substrate or inhibitor in studies evaluating the activity of various enzymes, including those involved in metabolic pathways related to phenolic compounds .

Antioxidant Activity

Research has also highlighted the antioxidant properties of this compound. Antioxidants are vital for neutralizing free radicals and reducing oxidative stress in biological systems. Studies indicate that this compound can scavenge free radicals effectively, contributing to its potential therapeutic applications .

Materials Science

Photopolymerization Applications

In materials science, this compound has been investigated for its use in photopolymerization processes. The compound can serve as a photoinitiator in the synthesis of polymers with enhanced thermal stability and chemical resistance . This application is particularly relevant in the development of advanced coatings and adhesives.

Summary of Case Studies

Mecanismo De Acción

El fenilisociocianato ejerce sus efectos mediante la formación de enlaces covalentes con sitios nucleofílicos en proteínas y enzimas. Esta modificación puede alterar la función de estas biomoléculas, lo que lleva a varios efectos biológicos. Por ejemplo, en el proceso de degradación de Edman, el fenilisociocianato reacciona con el aminoácido N-terminal de un péptido para formar un derivado de feniltiocarbamoilo, que luego se puede escindir e identificar .

Comparación Con Compuestos Similares

El fenilisociocianato es parte de la familia de los isociocianatos, que incluye varios compuestos similares:

Isociocianato de Fenetilo: Conocido por sus propiedades anticancerígenas y se encuentra en las verduras crucíferas.

Sulforafano: Otro isociocianato con potentes propiedades anticancerígenas y antioxidantes.

Isociocianato de Alilo: Se encuentra en la mostaza y el rábano picante, conocido por sus propiedades antimicrobianas.

Singularidad del Fenilisociocianato: El fenilisociocianato es único debido a su uso específico en el proceso de degradación de Edman, que es una técnica crítica para la secuenciación de proteínas. Su capacidad para formar derivados estables con aminoácidos lo hace indispensable en la investigación bioquímica .

Actividad Biológica

(2-Aminophenyl)(2-hydroxyphenyl)methanone, also known as 2-amino-2'-hydroxybenzophenone, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H11N1O2

- Molecular Weight : 227.23 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins .

- Antioxidant Properties : The presence of hydroxyl groups in its structure suggests that it may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress .

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. The following table summarizes findings related to its cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |

| A549 (Lung Cancer) | 12.3 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest |

The compound was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways, leading to programmed cell death .

Anti-inflammatory Activity

In vitro studies have demonstrated the compound's ability to reduce the production of pro-inflammatory cytokines. The following data illustrates its effectiveness:

- Reduction in PGE2 Levels : At a concentration of 5 µM, this compound reduced PGE2 levels by approximately 86% in HCA-7 cells, indicating potent anti-inflammatory effects .

Case Studies

-

Study on Breast Cancer Cells :

A study conducted on MCF-7 cells showed that treatment with this compound led to significant apoptosis. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death. -

Inflammation Model :

In an animal model of inflammation, administration of the compound resulted in a marked decrease in paw edema and inflammatory markers, supporting its potential use as an anti-inflammatory agent.

Propiedades

IUPAC Name |

(2-aminophenyl)-(2-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,15H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKFGNLMLHVIDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561983 | |

| Record name | (2-Aminophenyl)(2-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13134-93-5 | |

| Record name | (2-Aminophenyl)(2-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.